(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as beta-lactamase . Beta-lactamase enzymes are known to hydrolyze important antibiotics, posing challenges in the treatment of serious infections .
Mode of Action
The compound’s stereochemistry, denoted by the (2s,3s) configuration, indicates the spatial arrangement of its atoms . This configuration can influence how the compound interacts with its targets and any resulting changes .
Biochemical Pathways
Similar compounds have been associated with the production of 2,3-butanediol, a valuable chemical used in various industrial applications .
Pharmacokinetics
Research on similar compounds suggests that they undergo a ph- and temperature-dependent nonenzymatic conversion to active monoepoxides .
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity in animal models of partial seizures .
Action Environment
Factors such as ph and temperature can significantly influence the conversion of similar compounds to their active forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound leverages biocatalysis due to its efficiency and environmental friendliness. The method is scalable, with high substrate concentration, broad substrate universality, and high product yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine and chlorine), which are used in addition reactions with alkenes . The conditions for these reactions typically involve aprotic solvents and specific temperature and pressure settings to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of bromine to an alkene results in the formation of a vicinal dibromide .
Scientific Research Applications
(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Alkyl/alkenylglutamates
Uniqueness
(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This uniqueness makes it valuable in applications requiring precise chiral interactions .
Properties
IUPAC Name |
(2S,3S)-2-ethylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGLZKQNPMMIW-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.